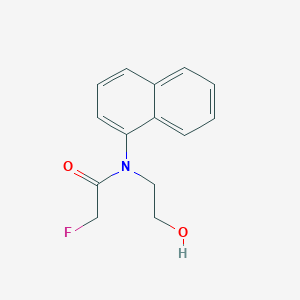
2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide is a chemical compound with the molecular formula C14H14FNO2. It is known for its unique structural properties, which include a naphthyl group, a fluoro substituent, and a hydroxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide typically involves the reaction of 2-fluoroacetamide with 2-hydroxyethylamine and 1-naphthylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The fluoro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The naphthyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-fluorinated product.
Substitution: Formation of various substituted naphthyl derivatives
Aplicaciones Científicas De Investigación
2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows for hydrogen bonding interactions, while the naphthyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, 2-fluoro-N-(1-hydroxyethyl)-: Similar structure but with a different position of the hydroxyethyl group
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-phenyl-: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
10016-11-2 |
|---|---|
Fórmula molecular |
C14H14FNO2 |
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
2-fluoro-N-(2-hydroxyethyl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C14H14FNO2/c15-10-14(18)16(8-9-17)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,17H,8-10H2 |
Clave InChI |
SRHCIXDVBODFMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N(CCO)C(=O)CF |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2N(CCO)C(=O)CF |
Key on ui other cas no. |
10016-11-2 |
Sinónimos |
2-Fluoro-N-(2-hydroxyethyl)-N-(1-naphtyl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















